molecular formula C39H32O14 B145317 Platanoside CAS No. 133740-25-7

Platanoside

Cat. No.: B145317
CAS No.: 133740-25-7
M. Wt: 724.7 g/mol
InChI Key: HKZIBACORRUGAC-FIFPDCARSA-N
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Description

Platanoside is a natural compound found in the leaves and trunk bark of the plant Platanus orientalis. It belongs to the class of oligomeric proanthocyanidin glycosides, which are known for their antioxidant and bactericidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Platanoside is synthesized in plants as part of their natural metabolic processes. The preparation involves extracting the compound from the trunk bark or leaves of Platanus orientalis. The aqueous ethanol extract of the trunk bark is fractionated according to the polarity of the organic solvents to produce fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins. Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 are used to isolate pure oligomeric glycosylated proanthocyanidins, including this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of advanced chromatography and filtration methods to ensure high purity and yield of the compound. The use of ethanol as a solvent is common due to its efficiency in extracting proanthocyanidins from plant materials .

Chemical Reactions Analysis

Types of Reactions: Platanoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Alkaline cleavage of this compound produces phloroglucinol and protocatechoic acid. Hydrolysis not only cleaves interflavane bonds but also decomposes the pyran heterocycle of flavan-3-ol units.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Hydrolysis: Acidic or alkaline conditions are employed to hydrolyze this compound.

Major Products Formed: The major products formed from the reactions of this compound include phloroglucinol, protocatechoic acid, and various flavan-3-ol derivatives.

Scientific Research Applications

Platanoside has a wide range of scientific research applications:

Mechanism of Action

Platanoside exerts its effects through several mechanisms:

Comparison with Similar Compounds

Platanoside is unique among proanthocyanidins due to its specific glycosylation pattern and molecular structure. Similar compounds include:

This compound stands out due to its higher molecular weight and complex structure, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZIBACORRUGAC-FIFPDCARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133740-25-7
Record name Platanoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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